molecular formula C23H26ClN5O B2835518 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2034279-56-4

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2835518
CAS No.: 2034279-56-4
M. Wt: 423.95
InChI Key: ZMDUSWRQHLSPGE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS: 2034536-81-5; molecular formula: C₁₈H₁₈ClN₅O) is a urea-based small molecule characterized by three distinct substituents:

  • A cyclopentyl group at the second urea nitrogen, enhancing lipophilicity and steric bulk.
  • A pyridinyl-pyrazole ethyl chain, introducing heterocyclic diversity for hydrogen bonding and π-π stacking .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-cyclopentyl-1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O/c24-20-7-5-18(6-8-20)17-26-23(30)29(21-3-1-2-4-21)16-15-28-14-11-22(27-28)19-9-12-25-13-10-19/h5-14,21H,1-4,15-17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDUSWRQHLSPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-ketoester or β-diketone under acidic or basic conditions.

    Introduction of the pyridinyl group: This step involves the coupling of the pyrazole intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity/Properties References
1-[(4-Chlorophenyl)methyl]-3-cyclopentyl-3-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea C₁₈H₁₈ClN₅O 4-chlorophenylmethyl, cyclopentyl, pyridinyl-pyrazole ethyl Not explicitly reported; inferred kinase/modulator potential
1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea (Compound 46, ) C₁₃H₁₀ClFN₂O 4-chlorophenyl, 3-fluorophenyl Mycobacterial growth inhibition (IC₅₀: 44 μM)
1-(3-Chlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea (Compound 54, ) C₁₇H₁₄ClFN₃O 3-chlorophenyl, indole-ethyl Moderate antimycobacterial activity
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13, ) C₁₃H₁₆N₄O₃ 3,5-dimethoxyphenyl, methylpyrazole Synthetic intermediate; no reported bioactivity
1-(4-Chlorophenyl)-3-{2-[1-(hydroxyimino)ethyl]phenyl}urea () C₁₅H₁₄ClN₃O₂ 4-chlorophenyl, hydroxyiminoethylphenyl Unknown; structural focus on oxime functionality

Key Observations

Substituent Effects on Lipophilicity :

  • The cyclopentyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to simpler aryl groups (e.g., 3-fluorophenyl in Compound 46, logP ~2.8) . This may enhance membrane permeability but reduce aqueous solubility.
  • The pyridinyl-pyrazole ethyl chain introduces polar heterocycles, balancing hydrophobicity and enabling target engagement via hydrogen bonding .

Bioactivity Trends :

  • Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in the target compound, 3-fluorophenyl in Compound 46) show consistent antimycobacterial activity, suggesting halogenation enhances target binding in microbial systems .
  • Indole-containing derivatives (e.g., Compound 54) exhibit moderate activity, but bulkier substituents like cyclopentyl or pyridinyl-pyrazole may improve selectivity for eukaryotic targets .

Synthetic Accessibility :

  • The target compound’s pyridinyl-pyrazole ethyl chain requires multi-step synthesis (e.g., Suzuki coupling for pyridine-pyrazole assembly), contrasting with simpler analogs like Compound 46, which are accessible via one-step urea formation .

Structural Uniqueness :

  • Unlike MK13 (), which lacks halogenation, the target compound’s 4-chlorophenyl group may confer metabolic stability by resisting oxidative degradation .

Research Implications

Future studies should prioritize:

  • Kinase inhibition assays (e.g., JAK2, EGFR) to exploit the pyridinyl-pyrazole motif.
  • ADMET profiling to evaluate the cyclopentyl group’s impact on pharmacokinetics.

Q & A

Basic: What are the key steps in synthesizing this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions:

Formation of the chlorophenylmethyl intermediate : Achieved via nucleophilic substitution or coupling reactions using 4-chlorobenzyl derivatives .

Introduction of the pyrazole-pyridine moiety : Pyrazole rings are synthesized through cyclocondensation of hydrazines with diketones, followed by coupling with pyridine derivatives .

Urea linkage formation : Reaction of amines with phosgene derivatives or carbodiimides under controlled pH and temperature .
Characterization :

  • TLC monitors reaction progress.
  • NMR (1H/13C) confirms structural integrity of intermediates .
  • Mass spectrometry validates molecular weight .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature control : Pyrazole cyclization (e.g., reflux in xylene for 25–30 hours) ensures complete conversion .
  • Catalyst selection : Use of K₂CO₃ or Pd/C enhances coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Purification : Gradient column chromatography or recrystallization from methanol removes impurities .

Basic: What spectroscopic methods are critical for structural confirmation?

Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm) and urea carbonyl signals (δ 160–165 ppm) .
  • IR spectroscopy : Confirms urea C=O stretch (~1650 cm⁻¹) and pyridinyl N-H bonds (~3300 cm⁻¹) .
  • High-resolution MS : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:

  • Cross-validation : Use complementary techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals) .
  • Isotopic labeling : Track specific functional groups (e.g., 15N-labeled urea for unambiguous assignment) .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values .

Basic: What are common impurities, and how are they addressed?

Answer:

  • Byproducts : Unreacted chlorophenyl intermediates or incomplete urea formation.
  • Mitigation :
    • Chromatographic purification (silica gel or HPLC) .
    • Acid/base washes to remove polar impurities .

Advanced: How do structural modifications influence bioactivity in SAR studies?

Answer:

  • Chlorophenyl vs. fluorophenyl : Chlorine enhances lipophilicity and target binding affinity compared to fluorine .
  • Pyrazole substitution : 3-Pyridinyl groups improve solubility and pharmacokinetics versus phenyl analogs .
  • Urea linker flexibility : Ethyl spacers balance conformational rigidity and receptor interaction .

Basic: What stability challenges arise during storage?

Answer:

  • Hydrolysis : Urea bonds degrade in aqueous acidic/basic conditions. Store in anhydrous solvents (e.g., DMSO) at -20°C .
  • Light sensitivity : Pyrazole-pyridine moieties may photodegrade; use amber vials .

Advanced: What computational methods predict target interactions?

Answer:

  • Molecular docking : Use PyRx or AutoDock with crystal structures of kinases or GPCRs .
  • MD simulations : Assess binding stability (e.g., RMSD plots over 100 ns trajectories) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Basic: How to address solubility issues in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
  • pH adjustment : Buffered saline (pH 7.4) enhances solubility of ionizable groups .

Advanced: Why do bioactivity results vary across studies?

Answer:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or serum content alter potency .
  • Metabolic stability : Liver microsome assays reveal species-specific degradation (e.g., human vs. murine CYP450 isoforms) .
  • Off-target effects : Use CRISPR-validated knockout models to isolate primary targets .

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